asmarine I

Description

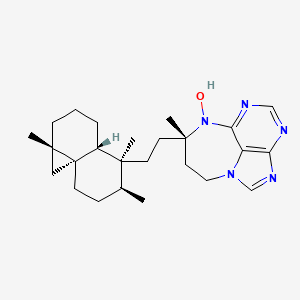

Structure

3D Structure

Properties

Molecular Formula |

C25H37N5O |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

(10S)-10-[2-[(1aS,4aR,5S,6S,8aS)-1a,5,6-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[e]naphthalen-5-yl]ethyl]-9-hydroxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |

InChI |

InChI=1S/C25H37N5O/c1-17-7-9-25-14-22(25,2)8-5-6-18(25)24(17,4)11-10-23(3)12-13-29-16-28-20-19(29)21(30(23)31)27-15-26-20/h15-18,31H,5-14H2,1-4H3/t17-,18+,22-,23-,24-,25-/m0/s1 |

InChI Key |

NTHYPLUAMLERLA-NDQMXJKWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]23C[C@@]2(CCC[C@@H]3[C@@]1(C)CC[C@]4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C |

Canonical SMILES |

CC1CCC23CC2(CCCC3C1(C)CCC4(CCN5C=NC6=C5C(=NC=N6)N4O)C)C |

Synonyms |

asmarine I |

Origin of Product |

United States |

Natural Occurrence and Isolation of Asmarine I

Specific Sponge Genera and Species (e.g., Raspailia sp.) as Sources

The primary known natural sources of Asmarine I are marine sponges belonging to the genus Raspailia nih.govacs.org. Sponges of this genus are part of the family Raspailiidae and are found in various marine environments habitas.org.ukhabitas.org.ukwikipedia.org. Research has successfully isolated this compound, along with other related compounds such as Asmarine A, F, J, and K, from unidentified species of Raspailia nih.govacs.org. These sponges are characterized by their firm, elastic consistency and often bristly surface texture habitas.org.ukhabitas.org.uk. The production of asmarines is a result of the sponge's complex biological processes, potentially involving symbiotic microorganisms mdpi.comnih.govrsc.org.

Geographical Distribution of Producing Organisms

The specific Raspailia sponges from which this compound has been isolated have been collected from distinct geographical locations. These findings indicate a distribution in the Indian Ocean and the Red Sea.

One source was identified in the waters surrounding the Nosy Be Islands off the coast of Madagascar nih.gov. Another collection that yielded asmarine compounds was conducted in the Dahlak Archipelago in the Red Sea, near Eritrea acs.org. While various species of the Raspailia genus are widespread, found in regions including the British Isles, the Mediterranean, and the North Atlantic, the confirmed sources of this compound are currently limited to these specific tropical locations habitas.org.ukhabitas.org.ukmarinespecies.org.

Table 1: Confirmed Geographical Sources of this compound

| Marine Organism | Location of Collection | Reference |

|---|---|---|

| Raspailia sp. | Nosy Be Islands, Madagascar | nih.gov |

| Raspailia sp. | Dahlak Archipelago, Eritrea (Red Sea) | acs.org |

Isolation Methodologies from Marine Biological Matrices

The isolation of this compound from its marine sponge source is a multi-step process that begins with the collection of the biological material, followed by extraction and purification procedures nih.gov.

The general workflow for isolating compounds like this compound involves the following key stages:

Extraction : The collected sponge material is typically macerated and extracted with an organic solvent. Ethyl acetate (EtOAc) has been specifically mentioned as the solvent used to create the initial crude extract containing the asmarine compounds acs.orgbiointerfaceresearch.com.

Fractionation : The crude extract is then subjected to a process known as bioassay-guided fractionation. This involves separating the complex mixture into simpler fractions using chromatographic techniques acs.org. A common initial step is Vacuum Liquid Chromatography (VLC), which allows for a coarse separation of compounds based on their polarity biointerfaceresearch.com.

Purification : The fractions showing the desired bioactivity or chemical profile are further purified using more refined chromatographic methods. Techniques such as Solid-Phase Extraction (SPE) or other forms of column chromatography are employed to isolate the pure compounds mdpi.com.

Structure Elucidation : Once isolated, the definitive structure of this compound is established using spectroscopic methods. Mass Spectrometry (MS) is used to determine the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule nih.gov.

This systematic approach is essential for separating a single, pure compound like this compound from the hundreds or thousands of other metabolites present in the marine sponge nih.gov.

Structural Elucidation and Complexities of Asmarine I

Unique Heterocyclic Skeleton: Tetrahydronih.govresearchgate.netdiazepino[1,2,3-g,h]purine System

Asmarine I is characterized by its distinctive and complex heterocyclic core, the tetrahydro nih.govresearchgate.netdiazepino[1,2,3-g,h]purine system. It is important to note that while the prompt specifies a nih.govresearchgate.netdiazepino ring, the majority of scientific literature refers to the asmarine family as possessing a tetrahydro nih.govnih.govdiazepino[1,2,3-g,h]purine (THDAP) skeleton researchgate.netnih.govresearchgate.net. This tricycle is formed by the fusion of a purine (B94841) ring with a seven-membered diazepine (B8756704) ring. This unique arrangement results in a rigid and sterically demanding structure that is rare among natural products researchgate.net.

The formation of this heterocyclic system is a key feature of the asmarine family and is believed to be biosynthetically derived from related marine alkaloids known as agelasines nih.gov. The presence of the N-hydroxy group within the diazepine ring further adds to the structural novelty and chemical reactivity of the molecule nih.gov. The synthesis of this complex heterocyclic system has been a significant challenge for organic chemists, requiring innovative strategies to construct the seven-membered ring and control the stereochemistry of the molecule researchgate.netnih.gov.

Purine and Terpenoid Hybrid Structure

A defining characteristic of this compound is its hybrid structure, which combines a purine base with a terpenoid moiety nih.gov. Specifically, the tetrahydrodiazepino-purine core is linked to a clerodane-type diterpene researchgate.net. This fusion of two distinct biosynthetic pathways, the purine metabolic pathway and the terpenoid pathway, results in a molecule with a unique chemical profile and biological activity.

The purine component, a derivative of adenine, provides a scaffold for hydrogen bonding and potential interactions with biological macromolecules, such as enzymes and nucleic acids researchgate.net. The clerodane diterpene portion, on the other hand, is a hydrophobic and structurally complex moiety that contributes to the molecule's lipophilicity and may play a role in its membrane-disrupting activities nih.gov. The combination of these two distinct structural domains in this compound is a testament to the chemical diversity found in marine organisms and provides a rich platform for the exploration of new therapeutic agents.

Stereochemical Assignments and Configurational Elucidation

The complex three-dimensional structure of this compound, with its multiple stereocenters, presents a significant challenge in terms of stereochemical assignment and configurational elucidation. The determination of the absolute configuration of these stereocenters is crucial for understanding the molecule's biological activity and for its total synthesis nih.govmdpi.com.

Advanced Spectroscopic Techniques in Structural Analysis

The structural elucidation of this compound has been heavily reliant on the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has played a pivotal role in determining the connectivity and stereochemistry of this complex molecule nih.govwordpress.com.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule researchgate.netirisotope.com. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been essential in establishing the intricate network of covalent bonds within the purine, diazepine, and diterpene components of this compound researchgate.net.

Furthermore, specialized NMR techniques such as ¹⁵N HMBC have been employed to probe the nitrogen-rich purine and diazepine rings, providing crucial data for the definitive assignment of the heterocyclic core researchgate.netnih.gov. High-resolution mass spectrometry (HR-MS) has been used to determine the elemental composition of this compound and to gain insights into its fragmentation patterns, further corroborating the proposed structure nih.govcopernicus.org.

Table 1: Spectroscopic Data for Asmarine Analogs

| Technique | Key Findings |

|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| COSY | Establishes proton-proton coupling networks. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons, aiding in the connection of different structural fragments. |

| ¹⁵N HMBC | Crucial for assigning the nitrogen atoms in the heterocyclic system. |

| HR-MS | Determines the exact mass and elemental composition. |

Structural Diversity within the Asmarine Family

The asmarine family of alkaloids exhibits considerable structural diversity, with several members, designated as asmarines A-F, having been isolated and characterized. This structural variation primarily arises from differences in the substitution pattern and stereochemistry of both the clerodane diterpene and the tetrahydrodiazepino-purine moieties nih.govmdpi.comnih.gov.

For instance, the various asmarines can differ in the presence and location of hydroxyl groups, the configuration of stereocenters in the diterpene skeleton, and the substitution on the purine ring. This structural diversity is a result of the biosynthetic plasticity of the producing organism, likely a marine sponge of the genus Raspailia nih.gov. The isolation and characterization of these different asmarine analogs have provided valuable insights into the structure-activity relationships within this class of compounds and have expanded the chemical space for the development of new drug leads.

Biosynthetic Pathways and Enzymatic Machinery of Asmarines

Proposed Biosynthetic Precursors (e.g., Agelasines)

The prevailing hypothesis posits that asmarines are biosynthetically derived from agelasines. mdpi.com Agelasines are a group of diterpene alkaloids characterized by a purine (B94841) or a related nitrogenous base attached to a diterpene skeleton. These compounds are typically isolated from marine sponges of the genus Agelas. The structural similarity between agelasines and asmarines, particularly the shared purine and diterpene moieties, provides strong circumstantial evidence for this precursor-product relationship. The proposed biosynthetic transformation would involve a significant rearrangement of the agelasine framework to form the unique tetrahydro mdpi.comrsc.orgdiazepino[1,2,3-g,h]purine core of the asmarines.

| Feature | Agelasines | This compound |

|---|---|---|

| Core Heterocycle | Purine | Tetrahydro mdpi.comrsc.orgdiazepino[1,2,3-g,h]purine |

| Terpene Component | Diterpene | Diterpene |

| Typical Source | Agelas sp. sponges | Raspailia sp. sponge |

Hypothetical Enzymatic Transformations Leading to the Asmarine Skeleton

The conversion of an agelasine-like precursor to the asmarine skeleton would necessitate a series of sophisticated enzymatic reactions. While the specific enzymes have not yet been identified, the proposed transformations can be categorized into cyclization events, rearrangement mechanisms, and functionalization steps.

A key step in the biosynthesis of this compound is the formation of the central seven-membered diazepine (B8756704) ring. This is hypothesized to occur through an intramolecular cyclization. One plausible mechanism involves the enzymatic activation of a side chain on the purine ring of an agelasine precursor, followed by a nucleophilic attack from a nitrogen atom to form the new heterocyclic ring. The precise nature of the enzyme catalyzing this cyclization is unknown but could potentially be a type of cyclase or a related enzyme capable of facilitating intramolecular bond formation.

The formation of the unique tetrahydro mdpi.comrsc.orgdiazepino[1,2,3-g,h]purine system likely involves complex molecular rearrangements. These enzymatic rearrangements would be responsible for constructing the characteristic bridged structure of the asmarine core. Such transformations are common in alkaloid biosynthesis and are often catalyzed by enzymes that can stabilize reactive intermediates and control the stereochemistry of the final product.

Insights from Biomimetic Synthesis Approaches into Biosynthesis

In the absence of direct enzymatic evidence, biomimetic synthesis offers a powerful tool to probe the feasibility of proposed biosynthetic pathways. A notable advancement in this area has been the development of a nitrosopurine-ene reaction to construct the core structure of asmarines. mdpi.com This synthetic strategy mimics a plausible biosynthetic cyclization, providing strong support for a hypothetical pathway where a similar transformation occurs in nature, likely facilitated by an enzyme. The success of this biomimetic approach suggests that the key bond formations in asmarine biosynthesis are chemically reasonable and could be orchestrated by enzymatic catalysts within the sponge.

Genetic and Proteomic Investigations of Asmarine Biosynthesis (if available)

To date, there is a notable absence of published genetic and proteomic studies focused specifically on the biosynthesis of this compound in Raspailia sp. The identification of the biosynthetic gene cluster responsible for asmarine production would be a significant breakthrough, allowing for the characterization of the enzymes involved and potentially enabling the heterologous production of asmarines. Similarly, proteomic analyses of Raspailia sp. could identify proteins that are upregulated during asmarine biosynthesis, providing clues to the enzymatic machinery. The lack of such data currently represents a major gap in our understanding of how this complex natural product is assembled. Future research in marine sponge genomics and proteomics will be crucial to unraveling the molecular basis of asmarine biosynthesis.

Chemical Synthesis of Asmarine I and Analogues

Challenges in Asmarine Total Synthesis

The synthesis of the asmarine family of natural products is complicated by three primary challenges: the control of stereochemistry, particularly over long distances; the construction of the novel N-hydroxypurine diazepine (B8756704) pharmacophore; and the stereoselective assembly of the clerodane decalin moiety.

A major hurdle in the synthesis of asmarine I is establishing the correct stereochemistry at multiple chiral centers within the molecule. The control of remote stereogenic centers, where a chiral center influences the stereochemical outcome at a distant site, is a particularly demanding task in synthetic organic chemistry. In the context of asmarine synthesis, information from the stereocenters in the clerodane portion must be effectively transmitted to control the stereochemistry of the complex diazepine-purine heterocycle. This transmission of stereochemical information across the large molecular framework is critical for achieving the natural product's specific three-dimensional structure. The inherent flexibility of acyclic precursors can make such long-range stereocontrol unpredictable, often requiring rigid cyclic intermediates or specific catalytic systems to enforce the desired conformational biases.

The asmarines possess a unique tetrahydrodiazepino[1,2,3-g,h]purine (THDAP) structure, which is responsible for their biological activity. The construction of this N-hydroxylated seven-membered diazepine ring fused to a purine (B94841) core is a significant synthetic challenge. Key difficulties include the formation of the seven-membered ring itself and the installation of the N-hydroxy group. Researchers have explored various cyclization methods, including aminomercurization, iodocyclization, and acid-catalyzed cyclization, to forge the THDAP system. The choice of appropriate protecting groups for the N-hydroxy functionality and the N-9 atom of the purine is also crucial for the success of these cyclization strategies.

The diterpene portion of this compound is a clerodane, characterized by a bicyclic decalin skeleton with multiple contiguous stereogenic centers. The stereoselective construction of this decalin core is a common challenge in the synthesis of many natural products. For this compound, the decalin ring junction must be formed with the correct relative stereochemistry, and the various substituents on the rings must be installed with precise spatial orientation. Strategies to achieve this often rely on diastereoselective reactions performed on rigid cyclic precursors or diastereoselective cyclization reactions to set the key stereocenters of the bicyclic system.

Strategies for Total Synthesis of this compound and Related Compounds

To address the aforementioned challenges, synthetic chemists have developed several innovative strategies. These approaches often feature key reactions that enable the efficient assembly of the complex asmarine skeleton.

A pivotal strategy developed for the synthesis of asmarine analogues involves an intramolecular nitrosopurine-ene reaction. This powerful reaction simultaneously assembles the critical N-hydroxypurine diazepine pharmacophore and effectively transmits the stereochemical information from the clerodane moiety to the newly formed heterocyclic system. In this key step, a nitrosopurine intermediate undergoes an ene reaction with a tethered alkene on the clerodane fragment. This cyclization not only forms the seven-membered diazepine ring but also sets the stereochemistry of the heterocycle based on the existing chirality in the diterpene portion. This method has proven effective in generating potent cytotoxic analogues that surpass the activity of the natural asmarines.

Table 1: Key Features of the Nitrosopurine-Ene Reaction in Asmarine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular Ene Reaction | |

| Key Reactants | Nitrosopurine and a tethered alkene | |

| Primary Outcome | Assembly of the diazepine-purine heterocycle | |

| Secondary Outcome | Transmission of remote stereochemistry |

| Significance | Provides a convergent and stereocontrolled route to the asmarine core | |

The sigmatropic rearrangement of allyl cyanates to form allyl isocyanates is another powerful transformation that has found application in natural product synthesis. While not explicitly detailed in the synthesis of this compound itself in the provided search results, this methodology represents a valuable tool for preparing substituted allylamines, which are versatile intermediates. In the context of complex alkaloid synthesis, such a rearrangement could be strategically employed to install key nitrogen-containing functionalities. The resulting isocyanate is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as cyclizations to form carbamates or ureas, which are common structural motifs in natural products. This type of rearrangement offers a stereoselective method for constructing carbon-nitrogen bonds, a crucial step in the assembly of alkaloids like the asmarines.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

|

Diels-Alder Cycloaddition Strategies

Based on the available scientific literature, the application of Diels-Alder cycloaddition strategies for the total synthesis of this compound or its direct analogues has not been reported. While the Diels-Alder reaction is a powerful tool for the construction of six-membered rings in natural product synthesis, its use in forming the specific seven-membered diazepine ring of the asmarine core has not been described in the reviewed literature.

Ring-Closing Metathesis

A review of the pertinent chemical literature indicates that Ring-Closing Metathesis (RCM) has not been employed as a key strategy in the reported synthetic routes toward this compound or its analogues. RCM is a versatile method for the formation of various ring sizes, particularly in the synthesis of complex natural products; however, its application to form the THDAP skeleton of asmarines is not documented.

Aminomercurization and Iodocyclization

Synthetic studies toward the asmarine core have successfully employed intramolecular cyclization reactions, including aminomercurization and iodocyclization, to construct the 9,9-disubstituted 10-hydroxy-THDAP system. researchgate.net A key strategy involves the use of a purine precursor bearing a homoallylic amine tether.

In the aminomercurization approach, the homoallylic amine is treated with mercury(II) acetate (Hg(OAc)₂), followed by a reductive demercuration step. This process facilitates the electrophilic attack of mercury on the alkene, which is then trapped by the proximate amine nitrogen to form the seven-membered ring.

Similarly, iodocyclization provides an alternative route. researchgate.net This method uses an iodine source to induce the cyclization of the same homoallylic amine precursor. The electrophilic iodine initiates the ring-closing cascade, resulting in the formation of the desired diazepine ring of the asmarine scaffold. These methods were instrumental in developing a methodology for preparing asmarine analogues. researchgate.net

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization has been identified as a viable method for the synthesis of the tetrahydrodiazepino[1,2,3-g,h]purine (THDAP) system central to asmarine alkaloids. researchgate.net This approach typically involves a precursor containing a purine nucleus and a side chain with a terminal alkene and a suitably positioned nucleophile, such as an amine. The presence of a strong acid facilitates the protonation of the alkene, generating a carbocation intermediate. This intermediate is then intramolecularly trapped by the nitrogen nucleophile, leading to the formation of the seven-membered diazepine ring. The selection of appropriate protecting groups for the purine and hydroxylamine functionalities was found to be critical for the success of these cyclization strategies. researchgate.net

Development of Synthetic Analogues of this compound

Diversification Strategies and Late-Stage Functionalization

The primary strategy for the diversification of asmarine analogues has centered on varying the substituents at the C-9 position of the THDAP core. researchgate.net This has been achieved by employing different starting materials in the cyclization precursors. By introducing a variety of alkyl and aryl groups at this position, chemists have been able to probe the influence of the lipophilic diterpene portion on the compound's biological activity. The synthesis of 9-monosubstituted and 9,9-disubstituted analogues has been a key focus. researchgate.net While late-stage functionalization is a powerful tool for diversifying complex molecules, its specific application to the asmarine skeleton to introduce further diversity after the core has been constructed is not extensively detailed in the primary literature. The modular synthesis approach, building the analogues from diverse purine precursors, represents the main diversification strategy. researchgate.net

Synthesis of Simplified Asmarine Chemotypes

Recognizing the synthetic complexity of the natural asmarine structure, particularly the diterpene moiety, efforts have been directed towards creating simplified analogues. researchgate.net These "simplified chemotypes" retain the core tetrahydro researchgate.netsemanticscholar.orgdiazepino[1,2,3-g,h]purine system but replace the complex diterpene unit at C-9 with less complex, more synthetically tractable lipophilic groups. researchgate.net This approach allows for a more rapid exploration of the SAR, focusing on the importance of the heterocyclic core and the general properties of the C-9 substituents (e.g., lipophilicity, steric bulk) rather than the specific intricacies of the chelodane diterpene skeleton. By replacing the diterpene with various alkyl or aryl appendages, researchers have created modular analogues that are easier to synthesize. researchgate.net

Advancements in Synthetic Methodology Applicable to Asmarines

The unique and complex tetrahydro nih.govmdpi.comdiazepino[1,2,3-g,h]purine (THDAP) core structure of the asmarine alkaloids presents significant synthetic challenges. researchgate.netresearchgate.net Consequently, the development and application of advanced synthetic methodologies are crucial for the efficient construction of these molecules and their analogues. Progress in fields such as transition metal catalysis, biocatalysis, and green chemistry technologies offers powerful tools to overcome these hurdles, enabling the synthesis of diverse asmarine-related compounds for further investigation. nih.govmdpi.com

Pioneering Strategies for the THDAP Ring System

Initial breakthroughs in the synthesis of the asmarine framework laid the groundwork for future advancements. A key methodology was developed for the preparation of the unique THDAP ring system, which is characteristic of the asmarine family. researchgate.net This approach, starting from substituted purines, established a foundational route to the core heterotricyclic system. researchgate.net The synthesis confirmed the structure and allowed for the creation of various analogues, demonstrating that modifications, such as the N-OH group, were essential for cytotoxic activity. researchgate.net

Modern Catalytic and Green Chemistry Approaches

Modern organic synthesis provides a vast toolkit that can be applied to complex natural products like the asmarines. These methods prioritize efficiency, selectivity, and sustainability.

Transition-Metal Catalysis : This remains a cornerstone of modern synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable for constructing complex carbon-carbon and carbon-heteroatom bonds and could be instrumental in assembling the asmarine scaffold or introducing diverse substituents. The use of other transition metals like rhodium, iron, or cobalt also offers a range of catalytic transformations applicable to heterocyclic synthesis. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes in synthesis, or biocatalysis, has emerged as a significant advancement for producing marine-derived alkaloids. researchgate.net Enzymes operate under mild conditions, are biodegradable, and exhibit excellent selectivity (chemo-, regio-, and stereoselectivity), which are major advantages over traditional chemical catalysts. nih.govresearchgate.net Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, can streamline the synthesis of complex molecules. For instance, enzymes like lipases can be used for resolving chiral intermediates, a common challenge in natural product synthesis. mdpi.com

Enabling and Green Technologies : To improve reaction conditions and environmental impact, several modern technologies are being employed.

Microwave Irradiation : This technique can dramatically reduce reaction times and increase product yields, making it a valuable tool for accelerating synthesis. mdpi.commdpi.com

Ultrasound-Mediated Synthesis : As a green synthetic approach, sonication can enhance reaction rates and yields by generating high-energy intermediates. mdpi.com

Flow Chemistry : Performing reactions in continuous flow systems allows for better control over reaction parameters, improved safety, and easier scalability. mdpi.com

The table below summarizes key advanced synthetic methodologies and their potential application to the synthesis of asmarines.

Table 1: Potential Applications of Advanced Synthetic Methodologies to Asmarines

| Methodology | Principle | Potential Application in Asmarine Synthesis | Key Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like Palladium (Pd), Rhodium (Rh), or Iron (Fe) to catalyze bond formations. nih.govmdpi.com | Construction of the core purine ring; formation of the diazepine ring; introduction of side chains via cross-coupling reactions. | High efficiency, functional group tolerance, established and versatile reactivity. |

| Biocatalysis | Employs enzymes to perform specific chemical transformations. researchgate.net | Asymmetric synthesis of chiral building blocks; regioselective functionalization of the THDAP core. | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. mdpi.com | Acceleration of ring-closure reactions; rapid synthesis of analogue libraries. | Reduced reaction times, often higher yields, improved purity. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch flask. mdpi.com | Improved control over multi-step sequences; safer handling of hazardous intermediates; easier scalability. | Enhanced safety, reproducibility, and scalability. |

| Combinatorial Biosynthesis | Engineering of biosynthetic pathways to produce novel analogues. nih.gov | Generation of new asmarine derivatives by modifying biosynthetic genes or using precursor-directed biosynthesis. nih.gov | Access to novel chemical structures not easily made by traditional synthesis. |

These advanced methodologies provide powerful avenues for future research into the asmarine class of alkaloids. By leveraging catalysis, biocatalysis, and modern enabling technologies, chemists can more efficiently synthesize this compound and its analogues, facilitating deeper exploration of their chemical and biological properties.

Preclinical Biological Activities of Asmarines

In Vitro Cytotoxicity Profiles

Synthetic routes have enabled the creation of asmarine analogs, allowing for the systematic evaluation of their cytotoxic potential against a range of human cancer cell lines. These studies have been crucial in establishing structure-activity relationships and identifying compounds with potency exceeding that of the parent natural products.

Research into synthetic asmarines has revealed potent cytotoxic activity against several cancer cell lines. While data for asmarine I itself is limited, studies on closely related analogs have provided significant insights. Analogs featuring large hydrophobic groups, similar to the clerodane core of natural asmarines, exhibit high potency. For instance, analogs with 1-adamantyl and 4-biphenyl substituents show sub-micromolar activity against multiple cell lines, including colon adenocarcinoma (HT-29), cervical cancer (HeLa), and leukemia (HL60). scispace.com The 4-biphenyl-asmarine, in particular, demonstrates broad and potent cytotoxicity across a panel of seven different cell lines. nih.gov

The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The N-hydroxy diazepine (B8756704) purine (B94841) core is considered the essential pharmacophore for this activity. scispace.comnih.gov

| Compound | HT-29 (Colon) | HeLa (Cervical) | HL60 (Leukemia) |

|---|---|---|---|

| 1-Naphthyl Asmarine | 1.1 | - | - |

| 1-Adamantyl Asmarine | 0.714 | 0.471 | 0.199 |

| 4-Biphenyl Asmarine | Sub-micromolar | Sub-micromolar | Sub-micromolar |

Data sourced from studies on synthetic analogs designed to mimic the asmarine core structure. scispace.comnih.gov

Synthetic chemistry has not only allowed for the exploration of the asmarine pharmacophore but has also led to the generation of analogs with greater potency than the natural products themselves. nih.gov Natural asmarine A shows an IC50 value of 1.2 µM against the HT-29 cell line. scispace.comnih.gov In comparison, synthetic analogs have been developed that are significantly more potent. The 1-adamantyl and 4-biphenyl asmarines exhibit sub-micromolar activity, approaching the high potency of asmarine B, which has a reported IC50 of 120 nM against HT-29 cells. scispace.com This demonstrates that synthetic modification of the hydrophobic moiety attached to the asmarine core can substantially enhance cytotoxic efficacy. scispace.comnih.gov

| Compound | Type | IC50 (µM) |

|---|---|---|

| Asmarine A | Natural | 1.2 |

| Asmarine B | Natural | 0.12 |

| 1-Naphthyl Asmarine | Synthetic Analog | 1.1 |

| 1-Adamantyl Asmarine | Synthetic Analog | 0.714 |

This comparison highlights the successful generation of synthetic analogs with potency comparable to or exceeding that of natural asmarines. scispace.com

Molecular Mechanisms of Action

The cytotoxic effects of asmarines are underpinned by a distinct set of molecular mechanisms. Studies utilizing a potent synthetic analog, named "delmarine," have been instrumental in elucidating this pathway, which centers on the disruption of cellular iron homeostasis. acs.orgnih.govnih.gov

The primary mechanism of action for asmarine-related cytotoxicity is iron chelation. nih.gov The unusual diazepine ring in the asmarine structure enforces a specific tautomeric form of the N-hydroxy aminopyridine moiety that is crucial for binding iron. acs.orgnih.gov This activity leads to cellular iron deprivation. Evidence for this mechanism comes from rescue experiments where the cytotoxic effects of the asmarine analog delmarine were reversed by co-treatment with both ferric (Fe³⁺) and ferrous (Fe²⁺) salts. acs.orgnih.gov Further confirmation of iron depletion was observed through changes in the levels of iron-responsive protein markers within the cell. acs.orgnih.gov This mechanism positions asmarines within a class of anticancer agents that target the critical reliance of cancer cells on iron for proliferation. nih.gov

A direct consequence of cellular iron deprivation is the arrest of the cell cycle. Treatment of mammalian cells with the asmarine analog delmarine was found to induce a halt in the G1 phase of the cell cycle. acs.orgnih.govresearchgate.net This G1/S phase arrest is a known outcome of iron depletion caused by other iron chelators. nih.gov The arrest is believed to be primarily caused by the sequestration of iron required for the function of ribonucleotide reductase, an iron-dependent enzyme that is essential for DNA synthesis during the S phase of the cell cycle. nih.gov By chelating iron, asmarines effectively inhibit this crucial step, preventing cancer cells from replicating their DNA and proliferating. nih.govnih.gov

A notable aspect of the asmarines' mechanism of action is its independence from the generation of reactive oxygen species (ROS). acs.orgnih.govnih.gov Many chemotherapeutic agents exert their effects by increasing ROS levels, leading to oxidative stress and subsequent cell death. However, the cytotoxicity of asmarines occurs without a corresponding increase in ROS production. acs.org This indicates a more targeted mechanism of action focused on iron deprivation rather than inducing widespread oxidative damage. This distinction is significant, as it suggests a different therapeutic window and potential side-effect profile compared to ROS-inducing agents. acs.orgnih.gov

Cellular Targets and Signaling Pathways

The primary mechanism of action identified for the asmarine family is the deprivation of cellular iron. nih.gov Research using a potent synthetic analog named "delmarine" revealed that this compound's cytotoxic effects and its ability to induce cell cycle arrest could be completely rescued by the addition of either ferric (Fe³⁺) or ferrous (Fe²⁺) salts. nih.gov This finding strongly indicates that the compound's biological activity stems from its ability to sequester iron, making it unavailable for crucial cellular processes. nih.gov The cytotoxicity was also observed to be independent of the production of reactive oxygen species (ROS), further refining the understanding of its specific mechanism. nih.gov

Impact on Ribonucleotide Reductase and DNA Synthesis

A direct consequence of asmarine-induced iron sequestration is the inhibition of DNA synthesis. nih.gov The asmarine analog delmarine was shown to arrest the mammalian cell cycle in the G1 phase, a hallmark of interrupted DNA replication. nih.gov This effect is directly linked to the function of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for producing deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. nih.govwikipedia.org

Ribonucleotide reductase is an iron-dependent enzyme, requiring an iron cofactor for its catalytic activity. nih.gov By sequestering intracellular iron, asmarines effectively inhibit RNR function, thereby depleting the pool of available deoxyribonucleotides and halting DNA synthesis. nih.gov This provides a clear mechanistic link between the iron-binding properties of asmarines and their observed cytotoxic, cell-cycle-arresting effects. nih.gov

Iron-Responsive Protein Markers

The iron sequestration mechanism of asmarines is further substantiated by their effect on iron-responsive protein markers. nih.gov In cells treated with the asmarine analog delmarine, significant changes in these markers were observed, clearly indicating a state of cellular iron deprivation. nih.gov

Iron-responsive proteins (IRPs) are key regulators of iron homeostasis. nih.govnih.gov They bind to specific mRNA sequences called iron-responsive elements (IREs) to control the translation of proteins involved in iron storage and uptake. wikipedia.orgwikipedia.org

Ferritin: This protein stores intracellular iron. Its mRNA contains an IRE in the 5' untranslated region (UTR). Under low-iron conditions (as induced by asmarines), IRPs bind to this IRE, blocking ferritin translation to prevent the storage of scarce iron. wikipedia.org

Transferrin Receptor (TfR1): This protein is responsible for importing iron into the cell. Its mRNA has IREs in the 3' UTR. In a low-iron state, IRP binding stabilizes the mRNA, leading to increased synthesis of the receptor to maximize iron uptake. mdpi.com

The changes observed in these protein markers upon asmarine treatment provide definitive evidence of a potent iron-deprivation effect at the cellular level. nih.gov

Table 1: Cellular Effects of Asmarine Analogs

| Activity | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Cytotoxicity | Induces cell death in mammalian cells. | Iron sequestration leading to inhibition of essential iron-dependent processes. | nih.gov |

| Cell Cycle Arrest | Arrests cells in the G1 phase. | Inhibition of DNA synthesis. | nih.gov |

| DNA Synthesis Inhibition | Blocks the replication of DNA. | Depletion of deoxyribonucleotides due to inhibition of iron-dependent ribonucleotide reductase. | nih.gov |

| Modulation of Iron Markers | Alters levels of iron-responsive proteins. | Cellular response to iron deprivation. | nih.gov |

Broader Biological Spectrum of Marine Alkaloids (General Context for Asmarines)

Marine alkaloids, as a class, exhibit a wide array of potent biological activities, providing a rich context for understanding the potential applications of specific compounds like asmarines. researchgate.netmdpi.com These nitrogenous compounds, isolated from diverse marine organisms such as sponges, fungi, and bacteria, are known to possess significant anti-inflammatory and antimicrobial properties, among others. researchgate.netnih.gov

Anti-inflammatory Effects

Many marine alkaloids demonstrate significant anti-inflammatory activity. researchgate.netnih.gov Their mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. nih.gov For example, certain alkaloids have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com

Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov These effects are often achieved by blocking cellular signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. nih.govnih.gov

Table 2: Examples of Anti-inflammatory Marine Alkaloids

| Alkaloid | Marine Source | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|

| Neoechinulin A | Marine Fungi (Eurotium spp.) | Reduces NO, PGE2, IL-1β, and TNF-α production; inhibits NF-κB and p38 MAPK pathways. | nih.gov |

| Caulerpin | Seaweed (Caulerpa spp.) | Reduces expression of NF-κB p65. | mdpi.com |

| Azocinyl morpholinone | Seaweed (Gracilaria opuntia) | Selectively inhibits COX-2 and 5-LOX activity. | nih.govmdpi.com |

Antimicrobial Properties

The marine environment is a prolific source of alkaloids with potent antimicrobial activity against a broad spectrum of pathogens, including drug-resistant bacterial and fungal strains. nih.govmdpi.com These compounds employ diverse mechanisms to exert their antimicrobial effects. mdpi.com

Common mechanisms include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with the synthesis of nucleic acids (DNA and RNA) and proteins. mdpi.com Some marine alkaloids are effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov Others show significant fungicidal activity against pathogens like Candida albicans and Aspergillus niger. nih.gov The structural diversity of marine alkaloids contributes to their wide range of antimicrobial actions and their potential to overcome existing resistance mechanisms. mdpi.combohrium.com

Antiviral Activities

Extensive searches of scientific literature and databases have revealed no specific studies or documented evidence regarding the antiviral activities of the chemical compound this compound. While marine organisms are a rich source of bioactive compounds with a wide range of pharmacological properties, including antiviral effects, research into the specific antiviral potential of the asmarine class of alkaloids, including this compound, appears to be a novel area of investigation.

Currently, there is no available data from preclinical studies to suggest that this compound has been evaluated against any viral pathogens. Therefore, no information on its efficacy, the spectrum of activity against different types of viruses, or its mechanism of action in a viral context can be provided.

Further research would be necessary to determine if this compound possesses any intrinsic antiviral properties. Such studies would typically involve in vitro screening against a panel of viruses, followed by more detailed mechanistic studies if any activity is observed.

Data on Antiviral Activities of this compound

| Virus Tested | Cell Line | Activity |

| No data available | No data available | No data available |

Table 1. Summary of Antiviral Research on this compound

Structure Activity Relationship Sar Studies of Asmarine Analogues

Influence of the N-Hydroxypurine Diazepine (B8756704) Ring System on Activity

The N-hydroxypurine diazepine ring system is a critical structural element for the cytotoxic activity of asmarines and their analogues. Research indicates that the N-hydroxy (N-OH) functionality within this system is essential, as analogues with N-H or N-OCH₃ groups in this position are inactive. fishersci.ca

Furthermore, the presence of the diazepine ring itself is necessary for potency. Acyclic compounds designed to mimic the asmarine structure but lacking the seven-membered diazepine ring are inactive, whereas cyclic variants retain potency. fishersci.cafishersci.ca This highlights the importance of the constrained cyclic structure. Extending the ring size also negatively impacts activity; a ring-expanded N-hydroxy diazocine purine (B94841) analogue was found to be inactive. fishersci.ca

The diazepine ring system is also thought to play a role in enforcing a specific tautomeric form of the N-hydroxypurine, an iron-binding 'hydroxy-aniline' tautomer, which is crucial for their mechanism of action involving cellular iron deprivation. fishersci.canih.gov

Role of Alkyl Substituents and Hydrophobic Moieties

The hydrophobic portions of asmarine analogues, such as the clerodane core in the natural products, significantly influence their activity. The appendage of a terpenyl substituent is considered necessary to increase hydrophobicity, which is likely important for enhancing membrane permeability and cellular uptake. fishersci.ca

SAR studies have shown that hydrophobic substitution of the clerodane core is generally well tolerated. fishersci.ca While the N-hydroxypurine diazepine is a more conserved structural requirement for activity, there is some flexibility in the nature of the hydrophobic lobe. fishersci.ca LogP trends observed with synthetic asmarine analogues support the rationale for the presence of a substantial hydrophobic motif like the clerodane core in the natural asmarines. fishersci.ca Interestingly, studies have shown that the diazepine ring can be functionally replaced by appending a lipophilic group to the N9 position of the purine, which still allows access to the iron-binding tautomer and retains iron binding capacity and cytotoxicity. fishersci.canih.gov

Importance of Stereochemical Configuration for Biological Potency

The stereochemical configuration of asmarine analogues can influence their biological potency, although its role appears to be minor compared to the presence of key functional groups and the diazepine ring system. Studies investigating the stereochemistry at the diazepine ring have shown that it plays a role in potency, albeit not a profound one. fishersci.canih.gov For instance, one study found that the major diastereomer of a synthetic diazepine analogue exhibited higher potency against certain cell lines than the minor isomer, even though the minor isomer corresponded to the stereochemistry found in the natural asmarines. fishersci.canih.gov In contrast, the stereochemistry at the C13 position of the clerodane core has been shown to be unimportant for cytotoxicity. fishersci.ca

Systematic Modifications and Their Effect on Cellular Responses

Systematic modifications of the asmarine structure and the synthesis of analogues have provided valuable insights into the structural requirements for their cellular effects. Asmarines and their potent analogues are known to induce cytotoxicity and cause cell cycle arrest, specifically in the G1 phase, in mammalian cells. fishersci.canih.gov

A key finding from these studies is that the cytotoxicity and cell cycle arrest induced by asmarine analogues can be rescued by co-treatment with ferric and ferrous salts. fishersci.canih.gov This observation strongly indicates that cellular iron deprivation is a primary mechanism of action for these compounds. fishersci.canih.gov

Further systematic modifications have revealed specific requirements for activity. The presence of the N-O bond is essential, as an N-H analogue was found to be inactive. fishersci.ca As mentioned earlier, the seven-membered ring is required, with acyclic and ring-expanded variants showing no cytotoxicity. fishersci.ca Through systematic synthesis and evaluation, simplified, high-potency asmarine analogues have been developed that exhibit cytotoxic activity in the nanomolar range against various cancer cell lines, sometimes exceeding the potency of the natural asmarine A. fishersci.canih.gov

Computational Chemistry and SAR Modeling

Computational chemistry and SAR modeling approaches are valuable tools in drug discovery and can be applied to understand the relationship between chemical structure and biological activity. These methods can include techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to predict the binding affinity and potential activity of compounds based on their structural features. qmclab.comaimspress.comnih.govnih.govnih.gov While computational approaches have been mentioned in the broader context of SAR studies and determining ligand-binding affinity nih.govnih.gov, specific details regarding the application of computational chemistry or SAR modeling directly to asmarine I or its analogues were not extensively detailed in the provided research snippets. Such studies could potentially provide deeper insights into the preferred conformations, binding interactions with potential targets (such as iron), and physicochemical properties that govern asmarine activity.

Future Directions and Research Opportunities for Asmarine I

Advancements in Sustainable Production of Asmarine I and Analogues

A significant challenge in the research and development of marine natural products like this compound is their often scarce natural abundance, which necessitates significant biomass collection and can damage fragile marine ecosystems. Advancements in sustainable production methods are crucial for providing sufficient material for comprehensive studies and potential therapeutic applications. Chemical synthesis has already shown promise in providing access to asmarine analogues, transforming scarce marine metabolites into more easily synthesized, modular chemotypes nih.govuni-muenster.de. Future efforts will likely focus on optimizing these synthetic routes to improve efficiency and scalability, potentially leading to gram-scale production of key analogues. Beyond total synthesis, exploring semi-synthetic approaches starting from more readily available marine precursors could also enhance sustainable supply.

Furthermore, the broader field of sustainable marine natural product production is exploring various strategies, including improved aquaculture techniques and non-destructive collection methods. While these methods are being developed for marine bioresources in general, their application to the specific producer organism of this compound, once definitively identified and culturable, could offer a renewable source. The development of technologies for in situ collection of marine metabolites directly from seawater without disturbing the organisms also represents a promising, non-destructive alternative for obtaining marine natural products.

Elucidation of Complete Biosynthetic Pathways and Enabling Biotechnological Production

Understanding the complete biosynthetic pathway of this compound is a critical step towards enabling sustainable biotechnological production. While available biosynthetic intermediates may guide the evolution of function in asmarines, a detailed understanding of the enzymes and genetic machinery involved is still needed uni-muenster.de. Elucidating these pathways, potentially through the application of omics technologies, could pave the way for producing this compound and its analogues in heterologous microbial hosts.

Marine biotechnology offers significant potential for the sustainable production of secondary metabolites, leveraging the genetic diversity of marine microorganisms and macroorganisms. Techniques such as metabolic engineering and synthetic biology can be employed to introduce the identified biosynthetic gene clusters into easily cultured microorganisms, allowing for scalable and controlled production of this compound. This approach not only addresses the supply issue but also offers the flexibility to manipulate pathways for the production of novel or modified asmarine analogues with potentially improved properties.

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

While initial studies have revealed that asmarine analogues like delmarine can induce G1 cell cycle arrest and cytotoxicity by sequestering iron in mammalian cells, deeper mechanistic investigations are needed to fully understand the molecular and cellular interactions of this compound and its analogues uni-muenster.de. Future research should aim to precisely map the binding sites of this compound and its active analogues, identify all interacting proteins and cellular targets, and delineate the downstream signaling pathways affected by iron deprivation and other potential mechanisms.

Techniques such as advanced microscopy, proteomic analysis, and gene expression profiling can provide detailed insights into the cellular responses to this compound exposure. Investigating the structure-activity relationships in more detail, building upon the understanding that specific structural motifs like the diazepine (B8756704) are crucial for iron binding and activity, will be essential for rational drug design uni-muenster.de. Further studies could also explore the potential for this compound to induce other forms of cell death or modulate other cellular processes.

Exploration of Novel Pharmacological Targets and Therapeutic Applications (Preclinical)

The observed cytotoxicity of asmarines against cancer cell lines suggests their potential as preclinical therapeutic agents justia.comnih.gov. Future research should continue to explore the efficacy of this compound and its analogues in a wider range of cancer models, including in vivo studies. Given the identified mechanism of iron sequestration, investigating the sensitivity of cancers with altered iron metabolism to this compound could be a particularly fruitful area of research.

Beyond cancer, the diverse biological activities observed in marine natural products suggest that this compound and its analogues might possess other pharmacological properties. Future preclinical studies could explore their potential in other therapeutic areas, such as antimicrobial, anti-inflammatory, or antiviral applications, by screening them against relevant biological targets and disease models. Identifying novel pharmacological targets through unbiased screening approaches would further expand the potential therapeutic landscape for this compound.

Design and Synthesis of Next-Generation Asmarine Analogues with Enhanced Selectivity

The ability to chemically synthesize asmarine analogues provides a powerful platform for designing and generating compounds with enhanced properties nih.govuni-muenster.de. Future research will focus on the rational design and synthesis of next-generation asmarine analogues with improved potency, selectivity, and pharmacokinetic profiles. Based on the established structure-activity relationships, modifications can be made to the asmarine scaffold to optimize interactions with identified targets and minimize off-target effects uni-muenster.de.

The concept of "supernatural products" – simplified analogues with improved properties – is particularly relevant here, aiming to create compounds that are not only more potent or selective but also easier to synthesize. High-throughput synthesis and screening techniques can be employed to generate and evaluate large libraries of asmarine analogues, accelerating the identification of promising drug candidates. Focusing on modifications that enhance the therapeutic index and reduce potential toxicity will be paramount in this endeavor.

Integration of Omics Technologies in Asmarine Research

The integration of various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential to accelerate asmarine research. Genomics and transcriptomics can aid in the identification and characterization of the biosynthetic gene clusters responsible for asmarine production, facilitating biotechnological approaches. Proteomics can help identify protein targets and pathways affected by this compound, providing deeper insights into its mechanism of action. Metabolomics can be used to study the metabolic changes induced by this compound in cells and organisms, offering a broader understanding of its biological effects.

Furthermore, multi-omics approaches, which integrate data from different omics levels, can provide a holistic view of the complex biological processes influenced by this compound. This integrated approach can reveal novel targets, pathways, and biomarkers associated with asmarine activity, guiding the development of more effective and selective analogues. Omics technologies can also play a role in understanding the adaptation of the asmarine-producing organism and optimizing culture conditions for sustainable production.

Collaborative Research Endeavors in Marine Chemical Biology

Addressing the complexities of asmarine research, from sustainable sourcing and production to detailed mechanistic studies and preclinical evaluation, necessitates collaborative and interdisciplinary approaches. Future directions should emphasize fostering collaborative research endeavors bringing together experts in marine biology, chemistry, pharmacology, biotechnology, and computational science.

Collaborative networks and research infrastructures can facilitate the sharing of resources, expertise, and data, accelerating the pace of discovery and development. Joint projects can tackle different aspects of asmarine research simultaneously, from exploring novel sources and optimizing production methods to conducting rigorous preclinical trials and developing next-generation analogues. Such collaborations are essential for translating basic research findings into potential therapeutic applications and ensuring the sustainable utilization of marine bioresources.

Q & A

Q. What are the key structural features of asmarine I, and how do they influence its bioactivity?

this compound is a terpenyl-purine derivative characterized by a fused cyclohexane and nitrogen-containing heterocyclic system. Its structure includes hydroxyl and hydrogen substituents at specific positions, which are critical for intermolecular interactions (e.g., hydrogen bonding with biological targets) . To validate structural features, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Comparative analysis with synthetic analogs can isolate functional groups responsible for observed bioactivity.

Q. What experimental strategies are recommended for isolating this compound from marine sources?

Isolation protocols typically involve solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (size-exclusion, reverse-phase HPLC). Researchers should optimize solvent polarity gradients to resolve structurally similar compounds. Fraction bioactivity screening (e.g., cytotoxicity assays) helps prioritize fractions for further purification . Document retention times and spectral data to ensure reproducibility.

Q. How can researchers design initial bioactivity screens for this compound?

Begin with in vitro assays targeting pathways relevant to marine natural products, such as:

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer screens) and validate results across triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions often arise from differences in experimental conditions (e.g., cell line specificity, assay sensitivity). To address this:

- Conduct meta-analyses of published data, noting variables like incubation time, solvent used (DMSO vs. ethanol), and concentration ranges.

- Perform head-to-head comparisons under standardized conditions .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .

Q. What computational methods are effective for predicting this compound’s molecular targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to proteins (e.g., kinases, G-protein-coupled receptors). Pair with molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over time. Validate predictions experimentally via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize synthetic routes for this compound analogs with improved pharmacokinetics?

Apply retrosynthetic analysis to identify modular intermediates. Key steps may include:

Q. What methodologies address challenges in scaling up this compound isolation without compromising yield?

Implement quality-by-design (QbD) principles:

- Use design-of-experiments (DoE) software (JMP, Minitab) to model factors like extraction time, temperature, and solvent ratios.

- Employ preparative HPLC with automated fraction collection for high-throughput purification . Monitor process efficiency via mass balance calculations and purity assessments (HPLC-UV/ELSD).

Methodological Considerations for Data Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Cross-validate assignments using 2D-NMR (HSQC, HMBC) to resolve overlapping signals.

- Compare experimental data with computational chemical shift predictions (e.g., ACD/Labs or ChemDraw).

- Report solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature conditions, as these influence peak splitting .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.